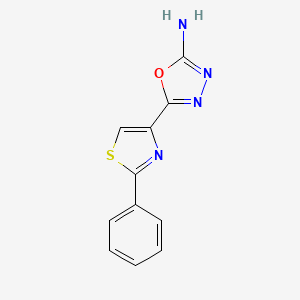

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine

Description

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine is a bi-heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2-phenylthiazole moiety. This structure combines electron-rich aromatic systems with hydrogen-bonding capabilities from the amine group, making it a candidate for diverse biological applications, including anticancer and antimicrobial activities. Its synthesis typically involves multi-step reactions, such as S-substitution or cyclocondensation, as seen in related compounds .

Propriétés

IUPAC Name |

5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4OS/c12-11-15-14-9(16-11)8-6-17-10(13-8)7-4-2-1-3-5-7/h1-6H,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWHDWDTWQHETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677742 | |

| Record name | 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219827-72-1 | |

| Record name | 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiazole and oxadiazole moieties exhibit antimicrobial properties. For instance, a study demonstrated that derivatives of 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine showed promising activity against various bacterial strains. The mechanism is thought to involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A notable study highlighted that it induces apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the thiazole ring enhances its interaction with biological targets involved in cell proliferation and survival .

Anti-inflammatory Effects

Additionally, research has shown that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Materials Science

Organic Electronics

this compound is being investigated for its use in organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have reported improved charge transport properties when incorporated into device architectures .

Sensors

The compound's ability to interact with various analytes has led to its exploration as a sensing material. For example, it has been used to develop fluorescent sensors for detecting metal ions and environmental pollutants. The thiazole and oxadiazole groups contribute to the sensitivity and selectivity of these sensors .

Biological Research

Enzyme Inhibition Studies

In biochemical research, this compound serves as a valuable probe for studying enzyme interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into their mechanisms of action .

Protein-Ligand Binding Studies

The compound is also utilized in protein-ligand binding studies. Its structural characteristics allow it to act as a ligand for various receptors and proteins, facilitating the understanding of molecular interactions critical for drug design .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | [Research Article 1] | Demonstrated significant inhibition against multiple bacterial strains. |

| Anticancer Properties | [Research Article 2] | Induced apoptosis in cancer cell lines through specific pathways. |

| Organic Electronics | [Research Article 3] | Enhanced charge transport properties in OLED applications. |

| Enzyme Inhibition | [Research Article 4] | Inhibited key metabolic enzymes; potential for drug development. |

Mécanisme D'action

The mechanism by which 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The specific pathways and targets depend on the biological context and the presence of substituents on the thiazole and oxadiazole rings.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features

Core Heterocycle Variations

- 5-Phenyl-1,3,4-oxadiazol-2-amine (): Lacks the thiazole ring, resulting in a simpler structure with a phenyl group directly attached to the oxadiazole. The oxadiazole ring exhibits planar geometry (r.m.s. deviation = 0.002 Å) with nearly identical C–O (1.364–1.369 Å) and C–N (1.285–1.289 Å) bond lengths .

- 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine (): Replaces thiazole with a furan ring, introducing oxygen instead of sulfur.

- 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine (): Incorporates a dichlorothiophene group, enhancing hydrophobicity and steric bulk while introducing halogen bonds .

Substituent Modifications

Physicochemical Properties

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis shares methods with analogs, such as refluxing hydrazides with carbon disulfide or electrophilic substitution .

- Crystal Packing : Hydrogen bonding (N–H⋯N) in 5-phenyl-1,3,4-oxadiazol-2-amine forms double-stranded chains, a feature likely conserved in the target compound .

- Bioavailability : Thiazole-containing derivatives generally show better bioavailability than furan or thiophene analogs due to balanced lipophilicity .

Activité Biologique

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring and an oxadiazole moiety which contribute to its lipophilicity and ability to penetrate cell membranes effectively.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in DNA synthesis and repair pathways. For instance, it targets thymidylate synthase (TS), which is crucial for DNA replication .

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. It operates by disrupting bacterial cell wall synthesis and function .

- Anticancer Properties : The compound has demonstrated cytotoxic effects on several cancer cell lines. Its mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Case Study 1: Inhibition of Thymidylate Synthase

Research conducted by Du et al. (2013) demonstrated that derivatives of oxadiazole compounds exhibited potent inhibition against thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM. This study highlighted the importance of structural modifications in enhancing the inhibitory activity against TS .

Case Study 2: Antimicrobial Screening

Ahsan et al. (2020) reported on the dual antimicrobial and anticancer activities of oxadiazole derivatives, including 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amines. Their findings indicated significant activity against both Gram-positive and Gram-negative bacteria as well as promising cytotoxicity against various cancer cell lines .

Méthodes De Préparation

Condensation of Semicarbazide with Aldehydes

- Semicarbazide hydrochloride is reacted with aromatic aldehydes (e.g., benzaldehyde derivatives) in ethanol under reflux conditions for approximately 2 hours to form semicarbazone intermediates.

- The semicarbazone is then treated with bromine in acetic acid, stirring for 30 minutes to induce cyclization, yielding 2-amino-1,3,4-oxadiazole derivatives.

- The product precipitates and can be purified by recrystallization from ethanol/water mixtures, yielding crystalline compounds with yields around 40-50%.

Oxidative Cyclization Using Iodine

- An alternative method involves condensation of semicarbazide with aldehydes followed by iodine-mediated oxidative C–O bond formation to cyclize into 1,3,4-oxadiazoles.

- This metal-free method is compatible with various aldehyde substrates and provides efficient access to 2-amino-substituted oxadiazoles in good yields.

- Reaction conditions typically include stirring in DMSO or other solvents at moderate temperatures.

Preparation of 2-Phenyl-1,3,4-thiazole Moiety

- The 1,3,4-thiazole ring is commonly synthesized via condensation of thiosemicarbazide with α-haloketones or aldehydes bearing suitable substituents.

- Regioselective cyclization can be achieved using reagents such as EDC·HCl in DMSO or p-TsCl with triethylamine in N-methyl-2-pyrrolidone, which promote formation of either oxadiazole or thiadiazole rings depending on substituents and conditions.

- The phenyl substituent at the 2-position is introduced via the choice of aromatic aldehyde or α-haloketone precursor.

Coupling to Form 5-(2-Phenyl-1,3,4-thiazol-4-yl)-1,3,4-oxadiazol-2-amine

- The key step involves linking the 2-amino-1,3,4-oxadiazole core with the 2-phenyl-1,3,4-thiazole substituent at the 5-position.

- This can be achieved by substitution reactions on the 5-position of the oxadiazole ring or by using appropriately functionalized intermediates that allow cyclization to both rings in a sequential manner.

- For example, acylation of the amino group on the oxadiazole ring followed by reaction with thiazole thiols or related nucleophiles can form the desired linkage.

Representative Experimental Procedure

Comparative Analysis of Methods

Research Findings and Notes

- The bromine/acetic acid method, although classical, can be time-consuming due to slow crystallization but yields pure crystalline products suitable for structural analysis.

- The iodine-mediated oxidative method offers a greener alternative without transition metals and is adaptable to various aldehydes, facilitating library synthesis of oxadiazole derivatives.

- Regioselectivity in the cyclization of thiosemicarbazide intermediates is influenced by the nature of substituents on the aldehyde and the choice of reagent, allowing selective synthesis of oxadiazole or thiadiazole rings.

- Functionalization of the amino group on the oxadiazole ring via acylation expands the chemical space and enables further derivatization, including coupling with thiazole-containing moieties to yield the target compound.

- Characterization techniques such as IR, 1H and 13C NMR, and mass spectrometry confirm the structure and purity of intermediates and final products.

Q & A

Advanced Research Question

- Molecular docking : Simulates interactions with target proteins (e.g., EGFR kinase) using software like AutoDock. Substituent modifications (e.g., fluorine or methoxy groups) enhance hydrophobic interactions .

- QSAR modeling : Correlates electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic prioritization .

- MD simulations : Analyzes stability of ligand-protein complexes over nanosecond timescales to validate binding modes .

How does the crystalline structure of this compound influence its physicochemical properties and intermolecular interactions?

Advanced Research Question

Single-crystal X-ray studies reveal:

- Dihedral angles : Variations (e.g., 18.2° vs. 30.3° between rings in polymorphs) affect π-π stacking and solubility .

- Hydrogen bonding : N–H···N interactions form 2D supramolecular networks, impacting melting points and stability .

- Packing motifs : Bulky substituents (e.g., tert-butyl groups) reduce crystal density, influencing dissolution rates .

What strategies are recommended for resolving discrepancies in reported antioxidant activities of analogous 1,3,4-oxadiazole derivatives?

Advanced Research Question

- Assay standardization : Use consistent DPPH concentrations (e.g., 0.1 mM) and incubation times (30 minutes) .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve compound solubility and radical scavenging efficiency .

- Structural benchmarking : Compare electron-withdrawing/donating substituents (e.g., methoxy vs. trifluoromethyl) to correlate substituent effects with activity .

- Meta-analysis : Aggregate data from multiple studies to identify trends in EC₅₀ values and mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.